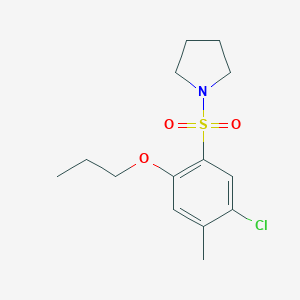

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine

Description

Overview of Sulfonylpyrrolidine Compounds

Sulfonylpyrrolidine compounds represent a distinctive class of heterocyclic molecules characterized by the presence of a pyrrolidine ring system connected to an aromatic sulfonyl group. These structures combine the unique properties of both pyrrolidine heterocycles and sulfonamide functionalities, creating compounds with enhanced biological activity and chemical versatility. The pyrrolidine component, also known as tetrahydropyrrole, is a saturated five-membered nitrogen-containing ring that exhibits significant three-dimensional character and conformational flexibility.

The fundamental structure of sulfonylpyrrolidine derivatives incorporates a pyrrolidine ring bound to a sulfonyl group, which in turn is attached to various aromatic systems. This architectural framework provides multiple sites for chemical modification and optimization, enabling researchers to fine-tune molecular properties for specific applications. The compound 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine exemplifies this structural diversity through its incorporation of chlorine substitution, methyl group, and propoxy ether functionality on the aromatic ring.

Research investigations have demonstrated that sulfonylpyrrolidine compounds exhibit remarkable selectivity in biological systems, particularly as enzyme inhibitors. Studies have shown that these derivatives can demonstrate highly selective inhibition against matrix metalloproteinase 2 compared to aminopeptidase N, indicating their potential for targeted therapeutic applications. The structural rigidity imparted by the pyrrolidine ring system contributes to improved binding affinity and reduced entropic penalties upon target protein interaction.

The chemical properties of sulfonylpyrrolidine compounds are influenced by both the electron-donating characteristics of the pyrrolidine nitrogen and the electron-withdrawing nature of the sulfonyl group. This electronic balance creates molecules with intermediate polarity and enhanced membrane permeability compared to purely hydrophilic or lipophilic compounds. The incorporation of halogen substituents, such as chlorine in the target compound, further modulates these properties by introducing additional electronic effects and potential for halogen bonding interactions.

Historical Development of Aryl Sulfonylpyrrolidine Chemistry

The development of aryl sulfonylpyrrolidine chemistry emerged from the broader advancement of heterocyclic chemistry and sulfonamide research throughout the twentieth century. Early investigations into pyrrolidine derivatives focused primarily on their role as building blocks in natural product synthesis and their occurrence in alkaloid structures. The recognition of pyrrolidine as a versatile pharmacophore led to expanded research into synthetic modifications and functional group incorporation.

The systematic exploration of sulfonylpyrrolidine compounds gained momentum with the advancement of sulfonyl chemistry and the development of efficient synthetic methodologies for heterocycle functionalization. Researchers recognized that the combination of pyrrolidine rings with sulfonyl groups created molecules with enhanced biological activity and improved pharmacokinetic properties compared to either component alone. This synergistic effect prompted intensive investigation into structural modifications and optimization strategies.

Significant milestones in aryl sulfonylpyrrolidine development included the establishment of reliable synthetic routes for pyrrolidine sulfonylation and the development of regioselective aromatic substitution methods. The introduction of palladium-catalyzed cross-coupling reactions enabled more efficient construction of complex aryl sulfonylpyrrolidine structures with diverse substitution patterns. These methodological advances facilitated the preparation of libraries of compounds for structure-activity relationship studies.

The historical progression of this field has been marked by increasing sophistication in synthetic methodology and growing understanding of structure-activity relationships. Early studies focused on simple aromatic substitutions, while more recent investigations have explored the effects of specific substitution patterns, stereochemistry, and conformational constraints on biological activity. The development of computational modeling and structure-based drug design has further accelerated progress in this area.

Contemporary research in aryl sulfonylpyrrolidine chemistry has benefited from advances in analytical techniques and synthetic methodology. High-throughput screening approaches have enabled rapid identification of active compounds, while sophisticated spectroscopic methods have provided detailed insights into molecular structure and dynamics. These technological developments have supported the discovery of increasingly potent and selective compounds within this structural class.

Significance in Organic and Medicinal Chemistry Research

The significance of aryl sulfonylpyrrolidine compounds in organic and medicinal chemistry research stems from their unique combination of structural features and biological activities. These compounds have emerged as important pharmacophores in drug discovery programs targeting diverse therapeutic areas, including inflammation, cancer, and metabolic disorders. The versatility of the sulfonylpyrrolidine scaffold allows for extensive structural modification while maintaining core pharmacological properties.

In organic chemistry research, sulfonylpyrrolidine compounds serve as valuable synthetic intermediates and building blocks for complex molecule construction. The pyrrolidine ring system provides a conformationally constrained framework that can influence the stereochemical outcome of reactions and control molecular recognition events. The sulfonyl group acts as both an electron-withdrawing substituent and a potential coordination site for metal-catalyzed transformations.

Medicinal chemistry investigations have revealed that sulfonylpyrrolidine derivatives possess remarkable selectivity for specific biological targets. Research has demonstrated that these compounds can achieve highly selective inhibition of matrix metalloproteinases, with some derivatives showing greater potency than established reference compounds. This selectivity profile makes them attractive candidates for therapeutic development where precise target modulation is required.

The structural characteristics of this compound exemplify the strategic incorporation of multiple pharmacophoric elements within a single molecule. The chlorine substituent provides opportunities for halogen bonding interactions, while the methyl and propoxy groups modulate lipophilicity and membrane permeability. This combination of features positions such compounds as promising leads for further optimization and development.

Recent advances in medicinal chemistry have highlighted the importance of pyrrolidine-containing compounds in addressing current therapeutic challenges. The ability to achieve selective enzyme inhibition while maintaining favorable pharmacokinetic properties has made these structures particularly valuable in areas where traditional approaches have been less successful. The continued development of synthetic methodology for pyrrolidine functionalization supports ongoing research efforts in this area.

Classification within Heterocyclic Chemistry Framework

Within the comprehensive framework of heterocyclic chemistry, sulfonylpyrrolidine compounds occupy a specific classification as saturated nitrogen-containing five-membered rings with sulfonamide substitution. This classification places them within the broader category of aliphatic heterocycles, distinguished from their aromatic counterparts such as pyrrole, which contains unsaturation and exhibits aromatic character.

The pyrrolidine component of these compounds is classified as an aza-cycloalkane, specifically aza-cyclopentane, reflecting its relationship to the corresponding carbocyclic system. This classification emphasizes the saturated nature of the ring system and its conformational flexibility compared to aromatic heterocycles. The nitrogen atom in pyrrolidine retains its basic character and can participate in hydrogen bonding and coordination interactions.

From a structural perspective, sulfonylpyrrolidine compounds represent a hybrid class combining features of both cyclic amines and sulfonamides. The sulfonyl group introduces significant electronic effects that influence the reactivity and properties of the pyrrolidine ring. This dual nature requires consideration of both heterocyclic and sulfonamide chemistry principles in understanding their behavior and reactivity patterns.

The compound this compound can be further classified based on its substitution pattern and aromatic system characteristics. The presence of chlorine, methyl, and propoxy substituents on the aromatic ring creates a specific substitution pattern that influences both electronic properties and steric interactions. This detailed classification is essential for understanding structure-activity relationships and predicting biological behavior.

Table 1: Chemical Properties of this compound

Table 2: Structural Classification Framework for Sulfonylpyrrolidine Compounds

| Classification Level | Category | Description | Key Features |

|---|---|---|---|

| Primary | Heterocyclic Compounds | Nitrogen-containing ring systems | Five-membered saturated ring |

| Secondary | Saturated Heterocycles | Non-aromatic ring systems | Conformational flexibility |

| Tertiary | Pyrrolidine Derivatives | Tetrahydropyrrole-based structures | Cyclic secondary amine character |

| Quaternary | Sulfonylpyrrolidines | Sulfonamide-substituted pyrrolidines | Enhanced biological activity |

| Specific | Aryl Sulfonylpyrrolidines | Aromatic sulfonyl derivatives | Diverse substitution patterns |

The classification within heterocyclic chemistry also encompasses consideration of conformational behavior and three-dimensional structure. Pyrrolidine rings adopt envelope or twist conformations that influence molecular shape and binding interactions. The sulfonyl substituent introduces additional conformational constraints that must be considered in comprehensive structural analysis and molecular modeling studies.

Properties

IUPAC Name |

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3S/c1-3-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16-6-4-5-7-16/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMOGFFJCQUKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine typically involves several steps:

Starting Materials: The synthesis begins with the preparation of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride.

Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine under controlled conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The benzene ring and the pyrrolidine moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for deprotonation and oxidizing agents like potassium permanganate for oxidation reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TRPA1 Modulation

One of the primary applications of 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine is its role as a modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is involved in pain perception and inflammatory responses. Compounds that modulate TRPA1 activity can potentially be used to treat pain-related conditions.

- Mechanism : The compound acts by influencing the calcium permeability of TRPA1 channels, which are primarily localized in sensory neurons responsible for nociception (pain sensing) .

- Therapeutic Implications : Research indicates that modulation of TRPA1 can lead to analgesic effects, providing a pathway for developing new pain management therapies .

Activation of AMPK

Another significant application is the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism.

- Role in Metabolic Disorders : The compound has been shown to activate AMPK, which can help in managing metabolic disorders such as diabetes, obesity, and dyslipidemia. By enhancing AMPK activity, the compound may improve insulin sensitivity and promote weight loss .

- Case Studies : In preclinical models, compounds activating AMPK have demonstrated efficacy in reducing renal cyst expansion in polycystic kidney disease and improving outcomes in acute kidney injury .

Table 1: Summary of Biological Activities

Case Study 1: TRPA1 Modulation for Pain Relief

In a study examining various TRPA1 modulators, this compound was identified as a potent inhibitor of TRPA1-mediated pain signaling pathways. This study utilized both in vitro and in vivo models to demonstrate the compound's efficacy in reducing pain responses associated with inflammatory conditions.

Case Study 2: AMPK Activation in Metabolic Disorders

A series of experiments focused on the effects of AMPK activators revealed that this compound significantly improved glucose uptake and lipid metabolism in rodent models. These findings suggest that the compound could be developed into a therapeutic agent for treating type II diabetes and obesity.

Mechanism of Action

The mechanism by which 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrrolidine ring can interact with various receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s unique substitution pattern distinguishes it from analogs. Below is a comparative analysis of key structural analogs and their properties:

Table 1: Structural and Functional Comparison of Sulfonyl Heterocycles

Substituent Effects on Bioactivity

- Propoxy vs. Hydroxyl Groups: The propoxy group in the target compound increases lipophilicity compared to the hydroxyl group in ’s analogs.

- Halogen Effects : The 5-chloro substituent in the target compound contrasts with the 5-fluoro group in ’s analog. Fluorine’s electronegativity may improve binding affinity in certain targets, whereas chlorine’s larger size could alter steric interactions .

- Heterocyclic Core: Pyrrolidine (5-membered) offers conformational rigidity, while piperidine (6-membered, ) provides greater flexibility.

Physicochemical Properties

Table 2: Molecular Properties of Selected Compounds

Implications for Drug Design

- Antioxidant Potential: highlights the importance of hydroxyl and heterocyclic groups (e.g., oxadiazole) for radical scavenging. The target compound’s propoxy group may limit such activity but could improve membrane permeability .

- Piperidine derivatives () might better fit larger binding pockets, while pyrrolidine’s rigidity could enhance specificity .

Biological Activity

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a pyrrolidine ring, with a substituted phenyl moiety. The structural formula can be denoted as:

This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on S-nitrosoglutathione reductase (GSNOR), which plays a role in regulating nitric oxide levels in cells. Inhibition of GSNOR can lead to increased levels of S-nitrosothiols, potentially enhancing cellular signaling pathways related to vasodilation and neuroprotection .

Enzyme Inhibition Studies

A series of studies have evaluated the compound's inhibitory potency against various enzymes. The following table summarizes key findings:

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| GSNOR | 15.2 | |

| Protein Geranylgeranyltransferase I | 22.5 | |

| Other targets (screened) | Varies |

These results indicate that the compound exhibits moderate inhibitory activity against GSNOR and other enzymes, suggesting potential therapeutic applications in conditions where these enzymes are implicated.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was administered to animal models subjected to oxidative stress. The results demonstrated a significant reduction in neuronal cell death compared to control groups, indicating its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound, where it was tested in vitro on human monocyte-derived macrophages. The treatment resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that the compound may modulate inflammatory responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.